molecular formula C23H19FN2O B11569609 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11569609
M. Wt: 358.4 g/mol
InChI Key: UXVYGIBJGVASFV-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure incorporates a fused pyrazole and oxazine ring system, with substituents at the 5- and 2-positions: a 4-fluorophenyl group and a 4-methylphenyl (p-tolyl) group, respectively. The fluorine atom on the aryl ring enhances electronegativity and may influence binding interactions in biological systems, while the methyl group contributes to lipophilicity.

Properties

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19FN2O/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)27-23(26(21)25-20)17-10-12-18(24)13-11-17/h2-13,21,23H,14H2,1H3

InChI Key

UXVYGIBJGVASFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 4-methylbenzaldehyde can form an intermediate Schiff base, which then undergoes cyclization with a suitable reagent to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anticancer agent. Key findings include:

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells. The mechanism appears to involve direct action on cancer cell pathways rather than relying solely on antioxidant properties .
  • Mechanistic Insights : Research indicates that similar compounds may induce apoptosis in cancer cells through increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress pathways .

Scientific Research Applications

The compound has several notable applications across different scientific domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules and is studied for its potential therapeutic effects against various diseases. Its unique structure makes it a candidate for developing new anticancer agents .
  • Material Science : The compound may be utilized in developing new materials due to its distinct chemical properties and structural characteristics.

Case Studies

Several case studies illustrate the compound's potential in scientific research:

  • Anticancer Activity Study :
    • Researchers evaluated the anticancer properties of various benzoxazine derivatives, including this compound. Results indicated enhanced lipophilicity leading to better cellular penetration and promising candidates for further development as anticancer agents .
  • Mechanistic Study :
    • A study focusing on benzoxazine compounds revealed that they could induce apoptosis through mechanisms involving oxidative stress rather than merely acting as antioxidants. This finding supports the ongoing investigation into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations and Structural Analogues

Key analogs differ in substituent identity and position, altering electronic, steric, and pharmacokinetic profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
Target Compound 5-(4-Fluorophenyl), 2-(4-methylphenyl C23H18FN2O 357.41 High electronegativity (F), moderate lipophilicity (CH3)
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... Positional isomer (swap 5/2) C23H18FN2O 357.41 Altered steric/electronic effects
2-(4-Chlorophenyl)-5-(4-methylphenyl)-... 5-(4-CH3), 2-(4-Cl C23H19ClN2O 374.86 Increased steric bulk (Cl vs. F)
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... 9-Br addition C23H17BrFN2O 437.30 Enhanced halogen bonding potential
5-(4-Ethoxyphenyl)-2-phenyl-... 5-(OCH2CH3), 2-Ph C25H21N2O2 381.45 Increased lipophilicity (ethoxy group)
5-(3-Chlorophenyl)-4-(4-methylphenyl)-... Triazole-thione hybrid C19H15ClN4S 366.87 Divergent heterocyclic core (triazole)

Key Observations :

  • Bromine substitution () introduces heavier halogen atoms, which may enhance interactions with hydrophobic pockets in enzymes.
  • Positional Isomerism : The isomer in swaps substituent positions, likely modifying dihedral angles and intermolecular interactions.
  • Alkoxy vs. Alkyl Groups : Ethoxy substituents () increase lipophilicity compared to methyl groups, impacting membrane permeability.
Physicochemical Properties
  • Lipophilicity : The target compound’s logP (estimated ~3.5) is lower than ethoxy/propoxy analogs (e.g., : logP ~4.2–4.5) due to reduced alkyl chain length.
  • Molecular Rigidity : All analogs retain the tricyclic core, favoring planar conformations critical for π-π stacking in protein binding .
Bioavailability Predictions

Per , Lipinski’s and Veber’s rules predict favorable drug-likeness for most analogs:

  • Molecular Weight : All compounds are <500 Da.
  • Hydrogen Bond Donors/Acceptors: Typically 0–2 donors and 3–6 acceptors, complying with oral bioavailability criteria.
  • Polar Surface Area : Estimated <140 Ų, supporting membrane permeability.

Biological Activity

5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel compound belonging to the class of benzoxazines and pyrazoles, which have garnered attention for their potential biological activities, particularly in cancer treatment. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction between 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one. The resulting compound is characterized by its complex structure that includes multiple aromatic rings and heteroatoms, contributing to its biological activity.

Crystal Structure

The crystal structure reveals several interesting features:

  • The molecule exhibits weak intramolecular C—H⋯O contacts.
  • Intermolecular interactions include C—H⋯N contacts.
  • The fluorophenyl and chromenonyl groups are aligned parallel in the solid state, indicating potential for π-π stacking interactions which may influence biological activity .

Biological Activity

Recent studies have highlighted the biological activities of compounds related to benzoxazine derivatives, suggesting that they possess significant anticancer properties.

Anticancer Activity

A study evaluating various benzoxazine compounds demonstrated that those structurally similar to this compound showed promising results in reducing tumor weight and incidence rates in vivo. Compounds with higher lipophilicity were found to penetrate cell membranes more effectively, enhancing their anticancer efficacy .

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCancer Cell LineIC50 (µM)Activity Description
Compound 4AMDA-MB-2317.84Significant growth inhibition
Compound 5APC-316.2Moderate growth inhibition
5-(Fluorophenyl)Various<25Variable activity across lines

The mechanism by which these compounds exert their anticancer effects is thought to involve:

  • Inhibition of Cell Proliferation : Compounds inhibit key pathways involved in cell cycle progression.
  • Induction of Apoptosis : They may induce programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Lipophilicity : Enhanced lipophilicity aids in cellular uptake and bioavailability.

Case Studies

Several case studies have documented the effectiveness of benzoxazine derivatives in preclinical models. For instance:

  • In a study involving different cancer cell lines (e.g., MDA-MB-231 and PC-3), compounds similar to the target compound exhibited over 50% inhibition at concentrations around 25 µM .
  • Another investigation highlighted that modifications to the benzoxazine scaffold significantly influenced anticancer potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how can reaction yields be optimized?

  • Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux conditions. For example, analogous pyrazolo-benzoxazine derivatives are synthesized using dioxane as a solvent, calcium hydroxide as a base, and dropwise addition of acyl chlorides to improve regioselectivity . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios (e.g., 1:1.75 molar ratio of precursor to benzoyl chloride) to minimize side products.

Q. How is the crystal structure of this compound resolved, and which software tools are recommended for refinement?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, employing iterative cycles of least-squares minimization and electron density mapping to resolve disorder in fluorophenyl/methylphenyl substituents . ORTEP-3 is recommended for generating publication-quality thermal ellipsoid plots .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer:

  • FT-IR: Identify C-F (1100–1000 cm⁻¹) and N-H (3400–3300 cm⁻¹) stretches.
  • NMR: ¹H/¹³C NMR (DMSO-d₆/CDCl₃) resolves aromatic protons (δ 6.8–8.1 ppm) and dihydropyrazoline CH₂ groups (δ 3.5–4.5 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the compound’s reactivity and binding affinity for pharmacological targets?

  • Methodological Answer:

  • DFT: Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (predicting charge transfer) and Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking: Use AutoDock Vina with flexible ligand docking to assess binding to targets like carbonic anhydrase. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .

Q. What experimental design principles apply when studying this compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer: Follow frameworks like INCHEMBIOL’s long-term environmental studies (2005–2011 model):

  • Phase 1: Determine logP (octanol-water) and soil sorption coefficients (Kd) via shake-flask/HPLC methods .
  • Phase 2: Acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies under OECD 301 guidelines .
  • Use randomized block designs with split-split plots to control variables like pH and temperature .

Q. How should researchers address contradictions in spectral data (e.g., unexpected ¹³C NMR shifts) during structural validation?

  • Methodological Answer:

  • Step 1: Re-examine synthesis conditions for potential regioisomers or stereochemical variations.
  • Step 2: Compare experimental data with computed NMR (GIAO method at B3LYP/6-311G++(2d,p)) to identify discrepancies .
  • Step 3: Use SCXRD to resolve ambiguities; SHELXD’s dual-space algorithm is robust for phase refinement in low-symmetry space groups .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer: Link to conceptual frameworks such as:

  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory potency using multivariate regression .
  • Quadripolar Model: Integrate epistemological (e.g., receptor theory) and technical (e.g., IC₅₀ assays) poles to avoid reductionism in biological interpretations .

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